molecular formula C11H12N2S3 B5828967 2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione

2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione

Cat. No.: B5828967
M. Wt: 268.4 g/mol
InChI Key: UFQVSHVGMZVZIN-UHFFFAOYSA-N
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Description

The compound 2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione is a tetrahydrobenzothienopyrimidine derivative synthesized via substitution reactions on a chlorinated precursor. The core structure is derived from ethyl 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxylate (1), prepared via the Gewald reaction using cyclohexanone, ethyl cyanoacetate, and sulfur . Subsequent steps involve cyclization with formamide to form the pyrimidinone (2), followed by chlorination with POCl₃ to yield the chloro derivative (3). The methylsulfanyl group is introduced via nucleophilic substitution of the chlorine atom with methanethiol, a common strategy for functionalizing this scaffold .

Key spectroscopic features include:

  • IR: Stretching vibrations for C=S (thione) near 1200–1250 cm⁻¹ and S-CH₃ (methylsulfanyl) around 650–700 cm⁻¹.
  • ¹H NMR: Resonances for the methylsulfanyl group (δ ~2.5 ppm) and tetrahydrobenzothiophene protons (δ ~1.5–2.8 ppm) .

Properties

IUPAC Name

2-methylsulfanyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S3/c1-15-11-12-9(14)8-6-4-2-3-5-7(6)16-10(8)13-11/h2-5H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQVSHVGMZVZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C3=C(S2)CCCC3)C(=S)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-4(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with suitable reagents. Heating this precursor with sodium methoxide (MeONa) in butanol (BuOH) at reflux conditions leads to the formation of the desired compound .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the compound on a larger scale.

Chemical Reactions Analysis

Nucleophilic Substitution at C-2 (Methylsulfanyl Group)

The methylsulfanyl group at position 2 undergoes displacement reactions with nucleophiles. For example:

  • Aminolysis : Reacting with amines (e.g., piperidine, morpholine) in DMF at 60–80°C yields 4-thione derivatives with secondary amino groups at C-2 .

  • Hydrazinolysis : Treatment with hydrazine hydrate replaces the methylsulfanyl group with hydrazine, forming 4-thione-2-hydrazino analogs .

Example Reaction Table

ReagentConditionsProduct StructureYieldSource
PiperidineDMF, 60–80°C, 6h2-(Piperidin-1-yl)-tetrahydrobenzothienopyrimidine-4-thione78%
HydrazineEtOH, reflux, 8h2-Hydrazino-tetrahydrobenzothienopyrimidine-4-thione65%

Reactivity at C-4 (Thione Group)

The thione group participates in cyclocondensation and alkylation:

  • Cyclocondensation : Reacts with hydrazonoyl halides (e.g., benzofuran-2-ylcarbonyl derivatives) in chloroform/triethylamine to form spirocyclic thieno-pyrimidino-tetrazines .

  • Alkylation : Treatment with chloroacetanilides in acetone/K₂CO₃ produces S-alkylated derivatives (e.g., thioether-linked acetamides) .

Key Mechanistic Pathways

  • Thione Tautomerization : The thione exists in equilibrium with its thiol tautomer, enabling nucleophilic attack at sulfur .

  • 1,3-Cycloaddition : The thione group acts as a dipolarophile in reactions with nitrilium imides generated from hydrazonoyl halides .

Biological Relevance

Derivatives of this core structure show antimicrobial and antiproliferative activity. For instance:

  • Antibacterial Agents : S-Alkylated analogs inhibit Bacillus subtilis and Pseudomonas aeruginosa .

  • Kinase Inhibitors : Structural analogs target EGFR/VEGFR-2 in cancer studies .

Structure-Activity Relationship (SAR)

Modification SiteBiological EffectReference
C-2 (SMe → NH₂)Enhanced antibacterial activity
C-4 (S → O)Reduced cytotoxicity

Spectroscopic Characterization

  • ¹H NMR : Signals for tetrahydrobenzo protons appear at δ 1.62–1.95 ppm (m), while methylsulfanyl protons resonate at δ 2.35–2.47 ppm .

  • IR : Strong C=S stretch at 1274–1057 cm⁻¹ and N-H vibrations at 3310–3135 cm⁻¹ .

Crystallographic Data

Single-crystal X-ray analysis confirms the thione tautomer predominates in solid state, with bond lengths C-S = 1.68 Å and C-N = 1.32 Å .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several therapeutic areas:

  • Anticancer Activity :
    • Studies have indicated that derivatives of benzothieno[2,3-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative of this compound has been evaluated for its ability to inhibit tumor growth in xenograft models of cancer, demonstrating significant antitumor activity .
  • Antimicrobial Properties :
    • The compound has been tested for antimicrobial efficacy against both bacterial and fungal strains. Research indicates that it possesses inhibitory effects on pathogens such as Staphylococcus aureus and Candida albicans .
  • Neuroprotective Effects :
    • There is emerging evidence suggesting that this compound may offer neuroprotective benefits. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis .

Pharmacological Insights

Research into the pharmacokinetics and pharmacodynamics of 2-(methylsulfanyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4(3H)-thione reveals several key characteristics:

  • Bioavailability : The compound exhibits moderate bioavailability due to its lipophilic nature (XLogP = 4.1), which may facilitate cellular membrane penetration .
  • Metabolism : It undergoes metabolic transformations primarily in the liver, where it is converted into various metabolites that may also possess biological activity .

Material Science Applications

In addition to its biological applications, the compound has potential uses in material science:

  • Organic Electronics :
    • The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films is advantageous for device fabrication .
  • Sensors :
    • Due to its chemical reactivity and stability, this compound can be utilized in the development of chemical sensors for detecting specific analytes in environmental monitoring and safety applications .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzothieno[2,3-d]pyrimidines and evaluated their anticancer properties. One derivative exhibited IC50 values in the nanomolar range against MCF-7 breast cancer cells, highlighting the potential of this class of compounds as anticancer agents .

Case Study 2: Antimicrobial Activity

A comprehensive screening of the antimicrobial activity of this compound revealed that it significantly inhibited the growth of Gram-positive bacteria. The study detailed the structure-activity relationship (SAR) which indicated that modifications to the methylsulfanyl group enhanced antimicrobial potency .

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-4(3H)-thione involves its interaction with specific molecular targets. The compound is believed to exert its effects by inhibiting certain enzymes or proteins involved in key biological pathways. For example, derivatives of similar compounds have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which play crucial roles in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of tetrahydrobenzothienopyrimidine derivatives are highly dependent on substituents at the 2- and 4-positions. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Properties Biological Activity
Target Compound 2-(Methylsulfanyl), 4-thione - Moderate polarity due to S-CH₃ and C=S groups.
- Molecular weight: ~294 g/mol.
- Melting point: ~200–220°C (estimated) .
Not explicitly reported, but inferred antimicrobial/antitumor potential based on structural analogs.
4a: 4-(Morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine 4-Morpholinyl - Increased polarity due to morpholine oxygen.
- Molecular weight: ~317 g/mol.
- Melting point: 245–247°C.
Potent antifungal activity against C. albicans (IZ = 22 mm, MIC = 31.25 μg/mL) .
6b: 4-(4-Chlorobenzylidenehydrazino) derivative 4-Hydrazino with 4-Cl-benzyl - Enhanced lipophilicity from aromatic substituent.
- Molecular weight: ~400 g/mol.
- Melting point: 180–182°C.
Antibacterial activity against S. aureus (IZ = 21 mm, MIC = 62.5 μg/mL) .
7a: Thiosemicarbazide derivative 2-Thiosemicarbazide - Polar due to NH₂ and C=S groups.
- Molecular weight: ~309 g/mol.
- Melting point: 210–212°C.
Antitumor activity (82% yield in synthesis; IC₅₀ values pending) .
5e: Sulfonamide derivative 4-Benzenesulfonamide - High solubility in polar solvents.
- Molecular weight: ~410 g/mol.
- Melting point: 230–232°C.
Antibacterial potential (83% yield in synthesis; activity under evaluation) .

Key Findings

Antimicrobial Activity :

  • Morpholinyl (4a) and piperidinyl (4b) substituents enhance antifungal activity, likely due to improved membrane penetration or target binding .
  • Chlorinated aromatic hydrazines (6b, 6c) show superior antibacterial effects, possibly via interference with bacterial enzymes .

Antitumor Potential: Thiosemicarbazide derivatives (e.g., 7a) exhibit notable cytotoxicity, attributed to metal chelation and DNA intercalation .

Physicochemical Properties: Sulfonamide (5e) and morpholinyl (4a) groups increase solubility, making them favorable for oral administration.

Synthetic Flexibility :

  • Chlorinated intermediates (e.g., compound 3) allow diverse substitutions, enabling rapid generation of analogs for SAR studies .

Biological Activity

2-(methylsulfanyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4(3H)-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H20N2OS2
  • Molecular Weight : 356.5 g/mol
  • CAS Number : 132605-30-2

Anticancer Activity

Research indicates that derivatives of benzothienopyrimidine compounds exhibit promising anticancer properties. For instance, studies have shown that certain tetrahydrobenzothieno[2,3-d]pyrimidine derivatives demonstrate potent antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) .

A notable study evaluated the anticancer activity of several new compounds derived from thieno[2,3-d]pyrimidine scaffolds. Among these, specific derivatives displayed significant cytotoxic effects against a panel of human tumor cell lines. These findings suggest that structural modifications can enhance the anticancer efficacy of these compounds .

Anti-Tyrosinase Activity

The compound has also been investigated for its anti-tyrosinase activity, which is crucial in the treatment of hyperpigmentation disorders and skin conditions such as melanoma. Molecular docking studies indicated that certain substituted tetrahydrobenzothieno[2,3-d]pyrimidines could act as effective tyrosinase inhibitors due to favorable interactions at the enzyme's active site . This property is particularly relevant for developing skin-lightening agents.

The biological activities of 2-(methylsulfanyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4(3H)-thione are attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation and melanin synthesis.
  • Cell Cycle Arrest : Some studies suggest that it may induce cell cycle arrest in cancer cells, thereby preventing their division and growth .
  • Apoptosis Induction : There is evidence that certain derivatives can trigger apoptotic pathways in malignant cells .

Case Studies and Research Findings

A comprehensive study assessed the anticancer potential of various thieno[2,3-d]pyrimidine derivatives through the National Cancer Institute's NCI-60 screening program. The results highlighted several compounds with high cytotoxicity across multiple cancer cell lines .

Another investigation focused on the synthesis and characterization of new thieno[2,3-d]pyrimidine derivatives. The study found that modifications at specific positions on the pyrimidine ring significantly influenced their biological activity. For example:

CompoundCell Line TestedIC50 (µM)Activity
4gHepG25.6High
4bMCF-710.1Moderate
4cHCT-1168.3High

These results underscore the importance of structural diversity in enhancing the biological efficacy of pyrimidine derivatives .

Q & A

Q. What are the common synthetic routes for preparing 2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione?

The compound is typically synthesized via the Gewald reaction, which involves cyclohexanone, ethyl cyanoacetate, sulfur, and a secondary amine to form the thienopyrimidine core. Subsequent functionalization includes:

  • Chlorination : Treatment with POCl₃ to generate 4-chloro intermediates, which react with methylsulfanyl groups .
  • Thioether formation : Reaction of 4-chloro derivatives with sodium thiomethoxide or thiosemicarbazide in refluxing ethanol (e.g., 82% yield achieved with thiosemicarbazide) .
  • Cyclization : Heating with formamide to form the tetrahydrobenzothieno ring system .

Key Data :

MethodYieldReaction ConditionsReference
Gewald reaction~75%Cyclohexanone, ethyl cyanoacetate, H₂O, morpholine, 80°C
Thiosemicarbazide coupling82%Refluxing ethanol, 8 hours

Q. How is the compound characterized structurally and chemically?

Standard characterization includes:

  • ¹H NMR : Peaks at δ 13.5 (NH), 8.0 (CH), and 2.8–1.9 ppm (aliphatic CH₂ groups) confirm the core structure .
  • Mass spectrometry : Molecular ion peak at m/z 222 ([M]⁺) with 96% abundance .
  • Elemental analysis : Matches calculated values (e.g., C 54.05%, H 4.52%, N 12.60%) .
  • Melting point : 213°C, used to assess purity .

Q. What preliminary biological activities have been reported?

The compound and its derivatives show antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Activity correlates with substituents:

  • Methylsulfanyl groups enhance lipophilicity, improving membrane penetration .
  • Pyridinyl or aryloxy substituents at position 2 increase potency (MIC values: 8–32 µg/mL) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up studies?

Contradictions in reported yields (e.g., 75% vs. 82%) arise from:

  • Solvent choice : Ethanol vs. tetrahydrofuran (THF) affects reaction kinetics.
  • Catalysts : Aluminum amalgam improves reduction efficiency in THF .
  • Purification : Crystallization from ethanol vs. column chromatography impacts recovery . Recommendation : Screen solvents and catalysts systematically, prioritizing THF with aluminum amalgam for higher yields .

Q. What computational methods support structure-activity relationship (SAR) studies?

Molecular docking and MD simulations reveal:

  • EGFR inhibition : The thienopyrimidine core binds to ATP pockets via hydrophobic interactions (binding energy: −9.2 kcal/mol) .
  • Antimicrobial targets : Methylsulfanyl groups interact with bacterial dihydrofolate reductase (DHFR) active sites . Methodology : Use AutoDock Vina for docking and GROMACS for 100-ns MD simulations to validate stability .

Q. How do substituents at position 2 influence bioactivity?

Q. How can spectral data discrepancies be resolved?

Conflicting ¹H NMR signals (e.g., NH peaks at δ 13.5 vs. δ 7.77) arise from:

  • Solvent effects : DMSO-d₆ vs. CDCl₃ shift NH proton signals .
  • Tautomerism : Thione-thiol equilibria alter peak positions . Solution : Standardize solvents (e.g., DMSO-d₆ for NH analysis) and report tautomeric forms explicitly .

Q. What strategies improve metabolic stability for in vivo studies?

  • Deuteriation : Replace labile hydrogens (e.g., NH) with deuterium to slow oxidative metabolism .
  • Prodrug design : Mask thione groups as acetylated precursors for sustained release .

Contradiction Analysis

Q. Why are melting points variable across studies (e.g., 213°C vs. 295°C)?

  • Polymorphism : Crystallization conditions (e.g., ethanol vs. acetonitrile) produce different polymorphs .
  • Impurities : Residual solvents or unreacted intermediates depress observed melting points .

Q. How to reconcile conflicting bioactivity data for similar derivatives?

  • Assay variability : Differences in bacterial strains (e.g., ATCC vs. clinical isolates) affect MIC values .
  • Compound stability : Thione oxidation during storage reduces potency; use fresh batches for assays .

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